4-[(1-Naphthyloxy)methyl]piperidine
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Overview
Description
4-[(1-Naphthyloxy)methyl]piperidine is an organic compound with the molecular formula C16H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a naphthyloxy group attached to the piperidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Naphthyloxy)methyl]piperidine typically involves the reaction of 1-naphthol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of a naphthyloxy intermediate, which then reacts with piperidine to form the final product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Naphthyloxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthyloxy group to a naphthyl group.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl-substituted piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Naphthyloxy)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-Naphthyloxy)methyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The naphthyloxy group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Phenoxy)methyl]piperidine: Similar structure but with a phenoxy group instead of a naphthyloxy group.
4-[(1-Benzyloxy)methyl]piperidine: Contains a benzyloxy group instead of a naphthyloxy group.
4-[(1-Anthryloxy)methyl]piperidine: Contains an anthryloxy group, which is larger and more complex than the naphthyloxy group.
Uniqueness
4-[(1-Naphthyloxy)methyl]piperidine is unique due to the presence of the naphthyloxy group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-(naphthalen-1-yloxymethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLIUBRSCXZJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640843 |
Source
|
Record name | 4-{[(Naphthalen-1-yl)oxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858934-68-6 |
Source
|
Record name | 4-{[(Naphthalen-1-yl)oxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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